molecular formula C136H180N8O48S8 B13395610 4-O-[2-(tert-butylsulfonylamino)-2-phenylethyl] 1-O-methyl but-2-enedioate;4-O-[2-(cyclohexylmethylsulfonylamino)-2-phenylethyl] 1-O-methyl but-2-enedioate;4-O-[2-(cyclohexylsulfonylamino)-2-phenylethyl] 1-O-methyl but-2-enedioate;4-O-[2-(2,2-dimethylpropylsulfonylamino)-2-phenylethyl] 1-O-methyl but-2-enedioate;4-O-[2-(ethylsulfonylamino)-2-phenylethyl] 1-O-methyl but-2-enedioate;4-O-[2-(methanesulfonamido)-2-phenylethyl] 1-O-methyl but-2-enedioate;1-O-methyl 4-O-[2-(2-methylpropylsulfonylamino)-2-phenylethyl] but-2-enedioate;1-O-methyl 4-O-[2-phenyl-2-(propan-2-ylsulfonylamino)ethyl] but-2-enedioate

4-O-[2-(tert-butylsulfonylamino)-2-phenylethyl] 1-O-methyl but-2-enedioate;4-O-[2-(cyclohexylmethylsulfonylamino)-2-phenylethyl] 1-O-methyl but-2-enedioate;4-O-[2-(cyclohexylsulfonylamino)-2-phenylethyl] 1-O-methyl but-2-enedioate;4-O-[2-(2,2-dimethylpropylsulfonylamino)-2-phenylethyl] 1-O-methyl but-2-enedioate;4-O-[2-(ethylsulfonylamino)-2-phenylethyl] 1-O-methyl but-2-enedioate;4-O-[2-(methanesulfonamido)-2-phenylethyl] 1-O-methyl but-2-enedioate;1-O-methyl 4-O-[2-(2-methylpropylsulfonylamino)-2-phenylethyl] but-2-enedioate;1-O-methyl 4-O-[2-phenyl-2-(propan-2-ylsulfonylamino)ethyl] but-2-enedioate

Cat. No.: B13395610
M. Wt: 2951.4 g/mol
InChI Key: YRKYEQYAGDIKGE-UHFFFAOYSA-N
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Description

The compound “4-O-[2-(tert-butylsulfonylamino)-2-phenylethyl] 1-O-methyl but-2-enedioate; 4-O-[2-(cyclohexylmethylsulfonylamino)-2-phenylethyl] 1-O-methyl but-2-enedioate; 4-O-[2-(cyclohexylsulfonylamino)-2-phenylethyl] 1-O-methyl but-2-enedioate; 4-O-[2-(2,2-dimethylpropylsulfonylamino)-2-phenylethyl] 1-O-methyl but-2-enedioate; 4-O-[2-(ethylsulfonylamino)-2-phenylethyl] 1-O-methyl but-2-enedioate; 4-O-[2-(methanesulfonamido)-2-phenylethyl] 1-O-methyl but-2-enedioate; 1-O-methyl 4-O-[2-(2-methylpropylsulfonylamino)-2-phenylethyl] but-2-enedioate; 1-O-methyl 4-O-[2-phenyl-2-(propan-2-ylsulfonylamino)ethyl] but-2-enedioate” is a complex organic compound with multiple sulfonylamino and phenylethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of these compounds typically involves multi-step organic reactions. The general synthetic route includes:

    Formation of the sulfonylamino group: This step involves the reaction of an amine with a sulfonyl chloride to form the sulfonylamino group.

    Attachment of the phenylethyl group: This can be achieved through a nucleophilic substitution reaction where the phenylethyl group is introduced.

    Esterification: The final step involves the esterification of the intermediate compound with but-2-enedioate to form the desired product.

Industrial Production Methods

Industrial production of these compounds may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

These compounds can undergo various types of chemical reactions, including:

    Oxidation: The sulfonylamino groups can be oxidized to form sulfonic acids.

    Reduction: Reduction of the ester groups can lead to the formation of alcohols.

    Substitution: The phenylethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) and alkoxide ions (RO⁻) are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce alcohols.

Scientific Research Applications

These compounds have a wide range of applications in scientific research:

    Chemistry: They are used as intermediates in organic synthesis and as building blocks for more complex molecules.

    Biology: These compounds can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: They are used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of these compounds involves their interaction with specific molecular targets. The sulfonylamino groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The phenylethyl groups can interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 4-O-[2-(tert-butylsulfonylamino)-2-phenylethyl] 1-O-methyl but-2-enedioate
  • 4-O-[2-(cyclohexylmethylsulfonylamino)-2-phenylethyl] 1-O-methyl but-2-enedioate
  • 4-O-[2-(cyclohexylsulfonylamino)-2-phenylethyl] 1-O-methyl but-2-enedioate
  • 4-O-[2-(2,2-dimethylpropylsulfonylamino)-2-phenylethyl] 1-O-methyl but-2-enedioate
  • 4-O-[2-(ethylsulfonylamino)-2-phenylethyl] 1-O-methyl but-2-enedioate
  • 4-O-[2-(methanesulfonamido)-2-phenylethyl] 1-O-methyl but-2-enedioate
  • 1-O-methyl 4-O-[2-(2-methylpropylsulfonylamino)-2-phenylethyl] but-2-enedioate
  • 1-O-methyl 4-O-[2-phenyl-2-(propan-2-ylsulfonylamino)ethyl] but-2-enedioate

Uniqueness

The uniqueness of these compounds lies in the specific combination of sulfonylamino and phenylethyl groups, which can impart unique chemical and biological properties. The variation in the substituents (e.g., tert-butyl, cyclohexyl, ethyl) can lead to differences in reactivity, binding affinity, and overall biological activity.

These compounds represent a versatile class of molecules with significant potential in various scientific and industrial applications.

Properties

Molecular Formula

C136H180N8O48S8

Molecular Weight

2951.4 g/mol

IUPAC Name

4-O-[2-(tert-butylsulfonylamino)-2-phenylethyl] 1-O-methyl but-2-enedioate;4-O-[2-(cyclohexylmethylsulfonylamino)-2-phenylethyl] 1-O-methyl but-2-enedioate;4-O-[2-(cyclohexylsulfonylamino)-2-phenylethyl] 1-O-methyl but-2-enedioate;4-O-[2-(2,2-dimethylpropylsulfonylamino)-2-phenylethyl] 1-O-methyl but-2-enedioate;4-O-[2-(ethylsulfonylamino)-2-phenylethyl] 1-O-methyl but-2-enedioate;4-O-[2-(methanesulfonamido)-2-phenylethyl] 1-O-methyl but-2-enedioate;1-O-methyl 4-O-[2-(2-methylpropylsulfonylamino)-2-phenylethyl] but-2-enedioate;1-O-methyl 4-O-[2-phenyl-2-(propan-2-ylsulfonylamino)ethyl] but-2-enedioate

InChI

InChI=1S/C20H27NO6S.C19H25NO6S.C18H25NO6S.2C17H23NO6S.C16H21NO6S.C15H19NO6S.C14H17NO6S/c1-26-19(22)12-13-20(23)27-14-18(17-10-6-3-7-11-17)21-28(24,25)15-16-8-4-2-5-9-16;1-25-18(21)12-13-19(22)26-14-17(15-8-4-2-5-9-15)20-27(23,24)16-10-6-3-7-11-16;1-18(2,3)13-26(22,23)19-15(14-8-6-5-7-9-14)12-25-17(21)11-10-16(20)24-4;1-17(2,3)25(21,22)18-14(13-8-6-5-7-9-13)12-24-16(20)11-10-15(19)23-4;1-13(2)12-25(21,22)18-15(14-7-5-4-6-8-14)11-24-17(20)10-9-16(19)23-3;1-12(2)24(20,21)17-14(13-7-5-4-6-8-13)11-23-16(19)10-9-15(18)22-3;1-3-23(19,20)16-13(12-7-5-4-6-8-12)11-22-15(18)10-9-14(17)21-2;1-20-13(16)8-9-14(17)21-10-12(15-22(2,18)19)11-6-4-3-5-7-11/h3,6-7,10-13,16,18,21H,2,4-5,8-9,14-15H2,1H3;2,4-5,8-9,12-13,16-17,20H,3,6-7,10-11,14H2,1H3;5-11,15,19H,12-13H2,1-4H3;5-11,14,18H,12H2,1-4H3;4-10,13,15,18H,11-12H2,1-3H3;4-10,12,14,17H,11H2,1-3H3;4-10,13,16H,3,11H2,1-2H3;3-9,12,15H,10H2,1-2H3

InChI Key

YRKYEQYAGDIKGE-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)NC(COC(=O)C=CC(=O)OC)C1=CC=CC=C1.CC(C)CS(=O)(=O)NC(COC(=O)C=CC(=O)OC)C1=CC=CC=C1.CC(C)S(=O)(=O)NC(COC(=O)C=CC(=O)OC)C1=CC=CC=C1.CC(C)(C)CS(=O)(=O)NC(COC(=O)C=CC(=O)OC)C1=CC=CC=C1.CC(C)(C)S(=O)(=O)NC(COC(=O)C=CC(=O)OC)C1=CC=CC=C1.COC(=O)C=CC(=O)OCC(C1=CC=CC=C1)NS(=O)(=O)C.COC(=O)C=CC(=O)OCC(C1=CC=CC=C1)NS(=O)(=O)CC2CCCCC2.COC(=O)C=CC(=O)OCC(C1=CC=CC=C1)NS(=O)(=O)C2CCCCC2

Origin of Product

United States

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